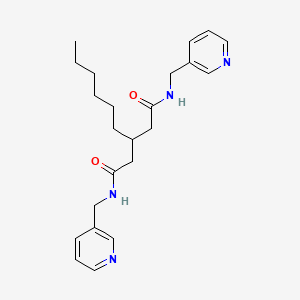
3-hexyl-N,N'-bis(pyridin-3-ylmethyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide is a complex organic compound featuring a hexyl chain and two pyridin-3-ylmethyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide typically involves the reaction of hexylamine with pyridin-3-ylmethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pentanediamide under controlled conditions to yield the final product. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridin-3-ylmethyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridin-3-ylmethyl derivatives.
Scientific Research Applications
3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide involves its interaction with specific molecular targets. The pyridin-3-ylmethyl groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-3-ylmethyl)oxalamide: Similar structure but with an oxalamide backbone.
N,N’-bis(pyridin-3-ylmethyl)ethanediamide: Similar structure but with an ethanediamide backbone.
Uniqueness
3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide is unique due to its hexyl chain, which imparts distinct physicochemical properties and enhances its solubility in organic solvents. This structural feature differentiates it from other similar compounds and broadens its range of applications .
Properties
Molecular Formula |
C23H32N4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-hexyl-N,N'-bis(pyridin-3-ylmethyl)pentanediamide |
InChI |
InChI=1S/C23H32N4O2/c1-2-3-4-5-8-19(13-22(28)26-17-20-9-6-11-24-15-20)14-23(29)27-18-21-10-7-12-25-16-21/h6-7,9-12,15-16,19H,2-5,8,13-14,17-18H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
RPTMEVMCXKUZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)NCC1=CN=CC=C1)CC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















